6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-3-amine as a Precursor to Potent p38α MAP Kinase Inhibitors with Low Nanomolar Activity
Derivatives of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-3-amine, where the 3-amino group is elaborated into a complex substituent, have been optimized to yield potent p38α kinase inhibitors. A lead compound derived from this scaffold achieved an enzyme IC50 of 0.8 nM against p38α, with >1000-fold selectivity over a panel of 80 other kinases [1]. In LPS-stimulated human whole blood, this compound demonstrated an EC50 of 62 nM for TNF-α inhibition, demonstrating strong cellular efficacy [2]. This contrasts with 4-amino-substituted pyrazolo[3,4-d]pyrimidine derivatives, which typically target Src/Abl kinases (IC50 values around 0.5-2 µM) in similar assays, highlighting the unique kinase selectivity profile conferred by the 3-amino substitution [3].
| Evidence Dimension | Kinase inhibition potency and selectivity (p38α vs. Src/Abl) |
|---|---|
| Target Compound Data | p38α IC50 = 0.8 nM (for optimized 3-amino derivative) |
| Comparator Or Baseline | 4-amino-pyrazolo[3,4-d]pyrimidine derivatives: Src IC50 ≈ 500-2000 nM |
| Quantified Difference | ~625-2500-fold more potent on respective primary target; distinct kinase selectivity profile |
| Conditions | Enzymatic kinase assays; LPS-stimulated hWB; Src- and Abl-transfected cells |
Why This Matters
This demonstrates that the 3-amino scaffold provides a pharmacophore for generating ultra-potent, highly selective p38α inhibitors, a profile not achievable with the 4-amino scaffold, guiding procurement for specific kinase inhibitor programs.
- [1] Soth, M., Abbot, S., Abubakari, A., et al. (2011). 3-Amino-pyrazolo[3,4-d]pyrimidines as p38α kinase inhibitors: Design and development to a highly selective lead. Bioorganic & Medicinal Chemistry Letters, 21(10), 2851-2854. View Source
- [2] Goldstein, D. M., Kuglstatter, A., Lou, Y., & Soth, M. J. (2011). Selective p38α inhibitors clinically evaluated for the treatment of chronic inflammatory disorders. Journal of Medicinal Chemistry, 54(5), 1282-1298. View Source
- [3] Radi, M., Botta, M., Casano, G., et al. (2008). Structure-based optimization of pyrazolo[3,4-d]pyrimidines as Abl inhibitors and antiproliferative agents toward human leukemia cell lines. Journal of Medicinal Chemistry, 51(20), 6348-6358. View Source
